Diarylanilide Yellow

Description

Historical Development and Commercial Evolution of Diarylanilide Pigments

The journey of diarylanilide pigments began with the synthesis of the first diarylide in 1911. naturalpigments.comnaturalpigments.eu However, they did not see widespread commercial use until about 25 years later when they were introduced as pigments for rubber under trade names like Vulcan Fast Yellows and Oranges. naturalpigments.comnaturalpigments.eu The development of azo dyes, the broader class to which diarylanilides belong, started earlier with the patenting of tartrazine (B75150) yellow in 1884. naturalpigments.comnaturalpigments.eu

During World War I, the restriction on German imports prompted American manufacturers to delve into the study of azo dyes, which accelerated their development. naturalpigments.comnaturalpigments.eu Over time, diarylide pigments grew in importance, and by 1989, they accounted for a substantial portion of all yellow pigments, with printing inks being their primary application. naturalpigments.comnaturalpigments.eu The evolution of this pigment class also saw the introduction of specific variants with improved properties. For instance, Pigment Yellow 83 (Permanent Yellow HR), introduced in 1958, offered enhanced lightfastness and bleed resistance compared to its predecessors. naturalpigments.comnaturalpigments.eu In 2006, the worldwide production of organic pigments was estimated at 250,000 metric tons, with diarylide yellows making up about 25% of that total. wikipedia.org

Chemical Classification within Organic Pigments and Azo Compounds

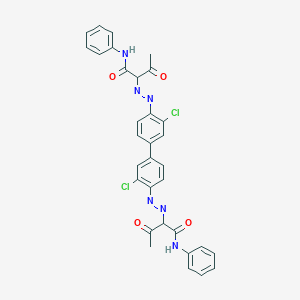

Diarylanilide yellow pigments are classified as synthetic organic pigments. Within this broad category, they fall under the umbrella of azo pigments, which are characterized by the presence of one or more azo groups (-N=N-) in their molecular structure. wikipedia.orgsmolecule.com Specifically, diarylanilides are disazo pigments, meaning they contain two azo groups. naturalpigments.com Their synthesis involves the coupling reaction of a tetraazotized benzidine (B372746) derivative, most commonly 3,3'-dichlorobenzidine (B165656), with two molecules of an acetoacetarylide. naturalpigments.comnaturalpigments.com This chemical backbone is a defining feature of the diarylide yellow family. naturalpigments.com

Structural Diversity within the this compound Family (e.g., Pigment Yellow 12, 13, 14, 83)

The structural diversity within the this compound family arises from variations in the substituents on the acetoacetanilide (B1666496) coupling component. This allows for the creation of a range of yellow shades from greenish to reddish tones. naturalpigments.comnaturalpigments.eu Key members of this family include Pigment Yellow 12, Pigment Yellow 13, Pigment Yellow 14, and Pigment Yellow 83.

Pigment Yellow 12 (P.Y. 12) is derived from the coupling of tetraazotized 3,3'-dichlorobenzidine with two molecules of acetoacetanilide. sypigment.comwikipedia.org Its molecular structure is characterized by unsubstituted phenyl groups on the amide portion of the molecule. wikipedia.org

Pigment Yellow 13 (P.Y. 13) is closely related to P.Y. 12, but the phenyl groups are replaced by 2,4-xylyl groups. This substitution results in improved solvent and crystallization resistance. sypigment.comsypigment.com

Pigment Yellow 14 (P.Y. 14) features a different substitution pattern on the phenyl rings of the acetoacetanilide component, leading to its distinct color and properties. sypigment.com

Pigment Yellow 83 (P.Y. 83) is synthesized by coupling tetraazotized 3,3'-dichlorobenzidine with acetoacet-4-methoxy-5-chloro-o-anisidide. naturalpigments.com This structure results in a reddish-yellow pigment with superior performance characteristics, including better solvent and migration resistance compared to many other diarylide yellows. naturalpigments.com

The crystal structure of these pigments also plays a crucial role in their properties. For example, P.Y. 12 has a twisted biaryl fragment in its crystal lattice, while P.Y. 13 and P.Y. 14 have a more planar molecular structure, which can affect color strength. researchgate.net P.Y. 83 also has a nearly planar molecular structure but a different packing arrangement in its crystal lattice. researchgate.net

Table 1: Comparison of Key this compound Pigments

| Pigment Name | C.I. Name | CAS Number | Molecular Formula | Key Structural Feature |

|---|---|---|---|---|

| This compound | Pigment Yellow 12 | 6358-85-6 | C32H26Cl2N6O4 | Unsubstituted phenyl groups wikipedia.org |

| Pigment Yellow 13 | 5102-83-0 | C36H34Cl2N6O4 | 2,4-xylyl groups instead of phenyl groups sypigment.comsypigment.com | |

| Pigment Yellow 14 | 5468-75-7 | C34H30Cl2N6O4 | Substituted phenyl groups sypigment.com | |

| Pigment Yellow 83 | 5567-15-7 | C36H32Cl4N6O8 | Coupled with acetoacet-4-methoxy-5-chloro-o-anisidide naturalpigments.com |

Overview of Key Academic Research Trajectories for this compound

Academic research on this compound pigments has followed several key trajectories:

Crystal Structure and Polymorphism: A significant area of research has been the determination of the crystal structures of various diarylanilide yellows using techniques like X-ray powder diffraction. researchgate.net These studies have revealed how the molecular packing and planarity influence the pigment's color strength and other technical properties. researchgate.netresearchgate.net Research has also explored the existence of different polymorphic forms of these pigments and how they affect color properties. sdc.org.uk

Solid Solutions: Researchers have investigated the formation of solid solutions by mixing different diarylanilide pigments. For instance, mixed crystals of P.Y. 12 and P.Y. 13 (Pigment Yellow 188) and P.Y. 13 and P.Y. 14 (Pigment Yellow 174) have been shown to adopt crystal structures that result in high color strength. researchgate.net

Bioavailability and Toxicology: Due to their derivation from 3,3'-dichlorobenzidine, a known carcinogen, the toxicological profile of diarylanilide pigments has been a subject of study. nih.govca.gov Research has focused on the potential for these pigments to be metabolized back to the parent amine. ca.gov However, studies have generally indicated a lack of bioavailability of dichlorobenzidine (B72168) from diarylide azo pigments, suggesting low systemic toxicity. ca.govuzh.ch

Environmental Fate and Behavior: The environmental impact of diarylanilide pigments has also been a research focus. Studies have examined their very low solubility in water and their tendency to partition to soil and sediment if released into the environment. publications.gc.cacanada.ca Research indicates that they are expected to degrade slowly under aerobic conditions. publications.gc.cacanada.ca

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[4-[4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-3-chlorophenyl]-2-chlorophenyl]diazenyl]-3-oxo-N-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H26Cl2N6O4/c1-19(41)29(31(43)35-23-9-5-3-6-10-23)39-37-27-15-13-21(17-25(27)33)22-14-16-28(26(34)18-22)38-40-30(20(2)42)32(44)36-24-11-7-4-8-12-24/h3-18,29-30H,1-2H3,(H,35,43)(H,36,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCOVOVCHIHPHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H26Cl2N6O4 | |

| Record name | DIARYLANILIDE YELLOW | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021451, DTXSID70859966 | |

| Record name | C.I. Pigment Yellow 12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-{(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis[(E)-diazene-2,1-diyl]}bis(3-oxo-N-phenylbutanamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

629.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diarylanilide yellow is an odorless fine yellow powder. (NTP, 1992), Dry Powder; Liquid, Other Solid; Water or Solvent Wet Solid, Yellow odorless solid; [CAMEO] Yellow powder; [MSDSonline] | |

| Record name | DIARYLANILIDE YELLOW | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[3-oxo-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Pigment Yellow 12 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4107 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | DIARYLANILIDE YELLOW | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.22 (NTP, 1992) - Denser than water; will sink | |

| Record name | DIARYLANILIDE YELLOW | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

A yellow diazo pigment. | |

CAS No. |

6358-85-6, 86349-57-7 | |

| Record name | DIARYLANILIDE YELLOW | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pigment Yellow 12 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6358-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Pigment Yellow 12 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006358856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanamide, 2,2'-((3,3'-dichloro(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(3-oxo-N-phenyl-, labeled with carbon-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086349577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzidine Yellow | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[3-oxo-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Pigment Yellow 12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-oxo-N-phenylbutyramide] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZIDINE YELLOW | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N52TUS5TRY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. PIGMENT YELLOW 12 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2926 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

593 to 608 °F (decomposes) (NTP, 1992), 320 °C | |

| Record name | DIARYLANILIDE YELLOW | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. PIGMENT YELLOW 12 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2926 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Process Engineering for Diarylanilide Yellow

Classical Synthesis Routes: Azo Coupling Reactions

The foundational method for producing diarylanilide yellow pigments is through an azo coupling reaction. This process involves two primary steps: the tetrazotization of an aromatic diamine, followed by coupling with one or more acetoacetanilide (B1666496) derivatives. wikipedia.orgwikipedia.org

Tetrazotization of Dichlorobenzidine (B72168) and Other Aromatic Diamines

The synthesis typically begins with the tetrazotization of a benzidine (B372746) derivative, most commonly 3,3'-dichlorobenzidine (B165656) (DCB). google.comatamanchemicals.com This reaction involves treating the aromatic diamine with sodium nitrite (B80452) in an acidic medium, usually hydrochloric acid, at low temperatures (0-5°C) to form a tetrazo salt. googleapis.comjustia.com Other aromatic diamines like 3,3'-dimethoxybenzidine (B85612) and 3,3'-dimethylbenzidine can also be used, leading to pigments with varied properties. google.com

The tetrazotization of 3,3'-dichlorobenzidine can be represented as follows:

3,3'-dichlorobenzidine is added to a mixture of ice and water containing hydrochloric acid to form a homogeneous suspension. googleapis.com

A solution of sodium nitrite is then added while maintaining a low temperature to form the tetrazotized 3,3'-dichlorobenzidine solution. googleapis.com

Any excess nitrous acid can be removed by the addition of sulfamic acid. googleapis.com

Coupling with Acetoacetanilide Derivatives and Substituent Effects

The resulting tetrazo salt is then coupled with an acetoacetanilide derivative. wikipedia.org A wide array of acetoacetanilide coupling agents are utilized, including acetoacetanilide (AAA), acetoacet-m-xylidide (AAMX), acetoacet-o-toluidide (AAOT), and acetoacet-2,5-dimethoxy-4-chloroanilide (AADMCA). google.comgoogle.com

The choice of substituents on the acetoacetanilide ring significantly influences the final pigment's characteristics, such as color shade, tinctorial strength, transparency, and resistance to solvents and light. google.comjustia.comresearchgate.net For instance, coupling tetrazotized 3,3'-dichlorobenzidine with two equivalents of AAMX produces C.I. Pigment Yellow 13, while using two equivalents of AADMCA results in C.I. Pigment Yellow 83. google.com It has been shown that using a mixture of acetoacetanilides, such as AADMCA and AAMX, can produce diarylide yellow pigments with a redder shade than C.I. Pigment Yellow 83. google.comgoogle.com

The coupling reaction is typically carried out by adding the tetrazotized DCB solution to a fine suspension of the coupler. google.com The properties of the resulting pigment can be further modified by introducing different functional groups into the acetoacetanilide structure. For example, pigments synthesized from acetoacetarylides containing carbonamide or carbonanilide groups have shown very good resistance to organic solvents. researchgate.net

Table 1: Common Acetoacetanilide Coupling Agents and Resulting Pigments

| Acetoacetanilide Derivative | Abbreviation | Resulting Pigment (with tetrazotized DCB) |

| Acetoacetanilide | AAA | Pigment Yellow 12 justia.comgoogle.com |

| Acetoacet-2,4-xylidide | AAMX | Pigment Yellow 13 google.comgoogle.com |

| Acetoacet-o-toluidide | AAOT | Pigment Yellow 14 mfa.org |

| Acetoacet-o-anisidide | AAOA | Pigment Yellow 17 google.commfa.org |

| Acetoacet-2,5-dimethoxy-4-chloroanilide | AADMCA | Pigment Yellow 83 google.comgoogle.com |

Advanced Synthesis Strategies for Controlled Pigment Properties

Beyond the classical synthesis route, various strategies are employed to fine-tune the properties of this compound pigments for specific applications.

Influence of Reaction Parameters on Pigment Characteristics (e.g., pH, temperature)

The conditions under which the coupling reaction occurs have a profound impact on the pigment's final properties. Key parameters include:

pH: The pH of the coupling reaction is critical. For instance, coupling reactions are often carried out at a pH of 4.5-5.0. google.com Adjusting the pH after coupling, for example to 11.7, followed by heating, can be part of the finishing process. google.com

Temperature: Temperature control is essential throughout the synthesis. The tetrazotization reaction is performed at low temperatures (0-3°C), while post-coupling heat treatment can be carried out at temperatures ranging from 80 to 95°C. googleapis.comgoogle.com This thermal treatment can enhance the pigment's crystallinity and color strength. In some cases, heating the pigment slurry to 60-95°C helps to create uniform and properly sized particles. google.com

Post-Synthesis Treatment for Particle Morphology and Dispersion Control

After the initial synthesis, this compound pigments often undergo further treatments to optimize their physical form. The morphology of the pigment particles, including their size and shape, is crucial for their performance in applications. uzh.ch

Post-synthesis treatments can include:

Heating in Solvents: The dried pigment can be slurried in a solvent and heated to a specific temperature to achieve the desired final pigment properties. googleapis.com

Filtration and Washing: The pigment slurry is filtered and washed with water to remove impurities. google.comepo.org

Drying: The resulting presscake is dried, often at elevated temperatures, to obtain the final pigment powder. googleapis.com The drying process itself can influence the final particle characteristics. wiley-vch.de

Different preparation methods, such as using a micro-mixer versus a batch process, can lead to different particle size distributions. publications.gc.ca

Utilization of Additives in Pigment Slurry for Rheological Improvement (e.g., viscosity reduction)

Additives are frequently incorporated into the pigment slurry to improve the rheological properties of the final product, particularly for printing ink applications. wiley-vch.de The goal is often to reduce viscosity and enhance flow characteristics. wiley-vch.de

Common additives and treatments include:

Amines: Fatty primary amines can be added to the aqueous slurry of a diarylide yellow pigment, like Pigment Yellow 12, to produce a product with increased strength, gloss, transparency, and lower rheology when used in solvent-based printing inks. google.comepo.org

Fatty Alcohols: Treating the pigment slurry with long-chain fatty alcohols can prevent particle agglomeration during drying, leading to lower viscosity while maintaining transparency and gloss. google.com

Resins: The addition of a resin, such as a rosin (B192284) derivative, to the pigment suspension can also be used to modify the surface properties of the pigment. google.com

These modifications can significantly improve the performance of this compound pigments in their final applications by ensuring better dispersion and stability. google.com

Analysis and Mitigation of Synthesis By-products and Impurities

The production of this compound pigments, a class of azo colorants, involves complex chemical reactions that can lead to the formation of various by-products and the presence of residual impurities. These substances can affect the final properties of the pigment, such as color, stability, and performance. Furthermore, the presence of certain impurities, particularly primary aromatic amines (PAAs), is a significant concern due to regulatory restrictions. Therefore, robust analytical methods for their detection and effective strategies for their mitigation are crucial components of the manufacturing process.

The synthesis of this compound pigments typically uses derivatives of 3,3'-dichlorobenzidine (DCB) as starting materials, which are classified as primary aromatic amines. who.intwikipedia.org Incomplete reactions or side reactions can result in the presence of these precursors and other PAA by-products in the final pigment. Given that some PAAs are known or suspected carcinogens, their levels in consumer goods are strictly regulated, necessitating sensitive and specific analytical methods for their detection and quantification. gcms.czlcms.cz

Several advanced analytical techniques are employed to identify and measure trace levels of PAAs and precursors in the pigment matrix.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used and powerful technique for the analysis of volatile and semi-volatile organic compounds. gcms.cz For PAA analysis, a sample preparation step involving reductive cleavage of the azo groups, followed by liquid-liquid extraction, is typically performed. researchgate.netshimadzu.com The extracted amines can then be analyzed by GC-MS. This method offers high sensitivity and specificity, with the mass spectrometer providing definitive identification of the compounds. uzh.ch For enhanced sensitivity, especially for trace-level detection of precursors like 3,3'-dichlorobenzidine, derivatization of the amines prior to GC analysis is a common practice. osha.gov Detection limits in the parts-per-billion (ppb) or ng/L range can be achieved. who.intresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become an indispensable tool for analyzing a wide range of compounds, including those that are non-volatile or thermally labile, which can be challenging for GC-MS. lcms.czmeasurlabs.com This technique separates the compounds in the liquid phase before they are ionized and detected by two mass spectrometers in series (tandem MS). This provides a very high degree of selectivity and sensitivity, minimizing matrix interference and reducing the need for extensive sample cleanup. intertek.comlcms.cz UPLC-MS/MS (Ultra-Performance Liquid Chromatography) further enhances separation efficiency and speed. measurlabs.com The method is capable of detecting PAAs at extremely low levels, with detection limits as low as 0.002 mg/kg (2 ppb), which aligns with stringent regulatory requirements for products like food contact materials. intertek.commeasurlabs.com

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is another established method for analyzing PAAs. google.com While generally less sensitive and selective than mass spectrometry-based methods, it is a robust technique for routine quality control. lcms.cz Official test methods often require confirmation of positive results by a second chromatographic technique to avoid false positives, where HPLC can serve as a complementary method to GC-MS. lcms.czshimadzu.com

The table below summarizes the primary analytical methods used for the detection and quantification of PAAs in this compound pigments.

| Analytical Technique | Principle | Typical Application | Key Advantages |

| GC-MS | Separation of volatile compounds followed by mass-based detection. gcms.cz | Quantification of precursors like 3,3'-dichlorobenzidine and other volatile PAAs. uzh.chosha.gov | High sensitivity and specificity; well-established methods. researchgate.net |

| LC-MS/MS | Liquid phase separation coupled with highly selective tandem mass spectrometry. measurlabs.com | Broad-spectrum screening and quantification of a wide range of PAAs, including non-volatiles. intertek.comresearchgate.net | Excellent sensitivity and selectivity; minimal sample preparation; suitable for regulated, low-level detection. sciex.com |

| HPLC-UV | Liquid phase separation with detection based on UV light absorption. google.com | Routine quality control and confirmation of results from other methods. shimadzu.com | Robust and cost-effective. |

Minimizing the formation of by-products and removing impurities are critical process engineering goals in the manufacture of high-purity this compound pigments. Strategies range from post-synthesis purification to advanced process control.

Post-Synthesis Purification:

Washing and Filtration: This is a fundamental step where the crude pigment is washed, typically with water, to remove unreacted starting materials, salts, and water-soluble by-products. hengyitek.com

Solvent Treatment and Recrystallization: Heating the pigment in specific organic solvents can dissolve impurities and allow the pigment to recrystallize. researchgate.net This process not only purifies the pigment but can also improve its crystalline structure, leading to better coloristic properties.

Adsorption: Methods involving the use of adsorbents like activated carbon or diatomaceous earth can be employed to remove specific organic impurities from the reaction solution before the final isolation of the pigment. google.com

Process Engineering and Synthesis Optimization:

Continuous Flow Synthesis: Moving from traditional batch reactors to continuous-flow microreactors offers significant advantages. Microreactors provide superior control over reaction parameters such as temperature and pH due to enhanced heat and mass transfer. beilstein-journals.orgresearchgate.net This precise control minimizes local overheating and concentration gradients, which can lead to the formation of by-products. researchgate.net Studies on related azo pigments have shown that continuous synthesis in microreactors can increase product purity significantly. researchgate.netacs.org

Reaction Condition Control: The azo coupling reaction is often exothermic, and poor temperature control can promote the decomposition of the unstable diazonium salt intermediate, leading to impurities. google.comgoogle.com Maintaining optimal reaction temperatures and pH is crucial for maximizing yield and purity.

Stoichiometry and Reagent Selection: The stability of the coupling agent is a key factor. Some acetoacetanilide coupling agents can decompose under reaction conditions, generating PAA impurities. google.com A patented approach for a pigment analogous to C.I. Pigment Yellow 83 demonstrated that replacing a less stable coupling agent (4-chloro-2,5-dimethoxy-acetoacetanilide) with a more stable one (2,4-dimethyl-acetoacetanilide) significantly reduced the total PAA content in the final product. google.com The use of hydrophobic organic solvents instead of aqueous systems during the diazotization and coupling steps has also been proposed as a method to reduce the decomposition of diazonium salts and decrease the impurity content of the final azo pigment. google.com

The following table illustrates the impact of modifying the coupling agent on the final concentration of primary aromatic amine impurities in a diarylide yellow pigment system.

| Sample | % AAMX (w/w) | 4-chloro-2,5-dimethoxy-aniline (ppm) | 2,4-dimethyl-aniline (ppm) | Total PAA (ppm) |

| Pigment Yellow 83 (Commercial) | 0 | 1479 | 0 | 1479 |

| Example Pigment | 50 | 210 | 14 | 224 |

| Pigment Yellow 13 (Commercial) | 100 | <1 | 20 | 20 |

| Data sourced from a patent describing the reduction of PAA in diarylide pigments by altering the coupling agent mixture. AAMX refers to 2,4-dimethyl-acetoacetanilide. google.com |

Molecular Structure, Tautomerism, and Conformational Analysis of Diarylanilide Yellow

Elucidation of Keto-Hydrazone Tautomerism in the Solid State

A pivotal aspect of the molecular structure of Diarylanilide Yellow pigments is the existence of tautomerism, specifically the equilibrium between the azo and keto-hydrazone forms. X-ray crystallography studies have been instrumental in definitively establishing that in the solid state, these pigments predominantly exist in the bisketohydrazone tautomeric form. researchgate.netiucr.org This is analogous to the hydrazone form observed in the related monoazoacetoacetanilide (Hansa Yellow) pigments. researchgate.net

The first single-crystal X-ray diffraction analysis of C.I. Pigment Yellow 12 confirmed its existence in the bisketohydrazone form. researchgate.net Subsequent studies on other diarylide yellow pigments, such as Pigment Yellow 13, Pigment Yellow 14, and Pigment Yellow 83, have consistently revealed the dominance of the keto-hydrazone structure in the crystalline state. researchgate.netresearchgate.net In this configuration, intramolecular hydrogen bonding is a key stabilizing feature. researchgate.net However, it has been noted that while the keto-hydrazone form is overwhelmingly favored, a minor contribution from the azo form may still be present. researchgate.net

Investigations of Molecular Planarity and Conformational Isomers

The three-dimensional arrangement of this compound molecules, particularly their planarity and the existence of conformational isomers, has been a subject of detailed investigation. While an almost planar molecular structure is a general characteristic of these pigments, leading to stable crystal packing, deviations from planarity are observed and have significant consequences. researchgate.net

For instance, the crystal structure of C.I. Pigment Yellow 12 revealed that the molecules are not perfectly planar. researchgate.net The molecule can adopt different conformations due to rotation around the central carbon-carbon bond of the biphenyl (B1667301) group. This can lead to either a cis or trans conformation, referring to the relative positions of the chlorine atoms on the biphenyl rings. iucr.org

Interestingly, while most hydrazone pigments based on 3,3'-dichlorobenzidine (B165656) adopt a trans conformation, the β phase of Pigment Orange 13, a related compound, exhibits a cis conformation. iucr.orgresearchgate.netresearchgate.net This highlights that packing effects within the crystal lattice can influence the preferred conformation. iucr.org The planarity of the biphenyl fragment itself is also a result of these packing forces, as a twisted conformation is favored in the gas phase or in solution. iucr.org

Conformational analysis has shown that this compound pigments can exist as a mixture of up to 30 different conformers. publications.gc.ca The average effective cross-sectional diameters of these molecules are greater than 1.1 nm, with maximum diameters reaching up to 2.5 nm. publications.gc.ca This molecular size and shape are important factors in their physical properties and interactions.

Table 1: Conformational Details of Selected Diarylide Pigments

| Pigment | Conformation of Biphenyl Group | Molecular Planarity | Reference |

| C.I. Pigment Yellow 12 (α phase) | trans | Nearly planar | researchgate.netresearchgate.net |

| C.I. Pigment Yellow 13 | Planar molecules in mixed crystals | High | researchgate.net |

| C.I. Pigment Yellow 83 | More nearly planar | High | researchgate.net |

| Pigment Orange 13 (β phase) | cis | Nearly planar | iucr.org |

Spectroscopic Characterization of Molecular and Electronic Structure

A suite of spectroscopic techniques has been employed to probe the molecular and electronic structure of this compound pigments, providing complementary information to diffraction methods.

Fourier Transform Infrared (FTIR) Spectroscopy Studies

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule and confirming its tautomeric form. In this compound pigments, the presence of carbonyl (C=O) and N-H stretching vibrations, and the absence of a distinct O-H stretching band, provides strong evidence for the keto-hydrazone structure. researchgate.netresearchgate.net For example, a sharp peak around 1729 cm⁻¹ can be indicative of a carbonyl group. researchgate.net The FTIR spectra of various diarylide yellow pigments, such as Pigment Yellow 14 and Pigment Yellow 174, are available in spectral databases and serve as important references for their identification. irug.orgirug.org

Raman Spectroscopy Investigations

Raman spectroscopy offers a non-destructive method for identifying pigments and providing detailed structural information. researchgate.netnih.gov The Raman spectra of diarylide yellow pigments exhibit characteristic bands corresponding to the azo (-N=N-) and hydrazone (-C=N-) groups, as well as vibrations from the aromatic rings and their substituents. researchgate.net For instance, bands around 1502 cm⁻¹ and 1593 cm⁻¹ can be assigned to the stretching vibrations of azo and hydrazone groups, respectively. researchgate.net This technique is particularly valuable for the in situ analysis of pigments in complex matrices, such as in artworks. researchgate.netnih.gov

Laser Desorption Ionization Mass Spectrometry (LDI-MS) for Structural Confirmation

Laser Desorption Ionization Mass Spectrometry (LDI-MS) is a sensitive technique used to determine the molecular weight of compounds and to obtain structural information through fragmentation analysis. researchgate.net LDI-MS has been successfully applied to the characterization of this compound pigments. researchgate.netresearchgate.net The mass spectrum of a pigment like PY124 shows a molecular ion peak, and the fragmentation pattern can be used to confirm the connectivity of the different structural units within the molecule. researchgate.net This technique is a valuable tool for the qualitative identification of these pigments, especially when dealing with small sample sizes or mixtures. researchgate.net

Solid State Chemistry and Crystal Engineering of Diarylanilide Yellow Pigments

Polymorphism of Diarylanilide Yellow Pigments

Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a key phenomenon in the study of organic pigments. These different forms, or polymorphs, can exhibit significant variations in color, tinting strength, stability, and solvent fastness, even though they are chemically identical.

C.I. Pigment Yellow 12, a prominent member of the diarylide yellow class, is known to exhibit polymorphism. The various forms are typically identified and distinguished using X-ray powder diffraction (XRPD), which reveals characteristic differences in their crystal structures.

The most common commercial form of Pigment Yellow 12 is characterized by an X-ray diffraction pattern with two main peaks at Bragg angles (2θ) of approximately 10.33° and 25.39°. google.com However, other distinct polymorphs have been identified and characterized. One such polymorph, developed through an alkaline salt kneading process, shows its two largest peaks at Bragg angles of 11.5° and 25.7°. google.com

A third, distinct polymorph of Pigment Yellow 12 has been synthesized, which can be obtained in a pure form or as a mixture with the conventional polymorph. google.com This crystalline form is identified by an X-ray diffraction pattern featuring three prominent lines at 'd' spacings of 11.82, 7.71, and 3.32 Å. google.comgoogle.com

The molecules of diarylanilide pigments like C.I. Pigment Yellow 12, 13, 14, and 83 exist in the bisketohydrazone tautomeric form. researchgate.netresearchgate.net Single-crystal X-ray analysis has provided detailed crystallographic data for several of these pigments, revealing important structural features. For instance, C.I. Pigment Yellow 12 molecules are not planar and are not constrained by crystallographic symmetry. researchgate.net In contrast, pigments like C.I. Pigment Yellow 13, 14, and 63 crystallize in the triclinic system (space group Pī) with molecules possessing crystallographic Cᵢ symmetry. researchgate.net C.I. Pigment Yellow 83, known for its superior performance, crystallizes in the monoclinic system (space group P2₁/c) and has a more nearly planar molecular structure compared to other diarylides. researchgate.net

| Pigment | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|

| C.I. Pigment Yellow 12 | - | - | Molecules are non-planar; bisketohydrazone form. researchgate.net |

| C.I. Pigment Yellow 13 | Triclinic | Pī | Molecules have crystallographic Cᵢ symmetry; nearly planar. researchgate.net |

| C.I. Pigment Yellow 14 | Triclinic | Pī | Molecules have crystallographic Cᵢ symmetry; slightly less planar than PY13. researchgate.netsdc.org.uk |

| C.I. Pigment Yellow 63 | Triclinic | Pī | Molecules have crystallographic Cᵢ symmetry. researchgate.net |

| C.I. Pigment Yellow 83 | Monoclinic | P2₁/c | Molecules are more nearly planar than PY12, PY13, PY14. researchgate.net |

| Polymorph | Prominent Bragg Angles (2θ) | Corresponding 'd' Spacings (Å) |

|---|---|---|

| "Normal" Form | 10.33°, 25.39° | 8.55, 3.50 google.com |

| Toyo Polymorph | 11.5°, 25.7° | 7.69, 3.47 google.com |

| Third Polymorph | 7.47°, 11.45°, 26.76° | 11.82, 7.71, 3.32 google.com |

The way pigment molecules pack together in the crystal lattice has a direct and significant impact on their application properties. The dense, stable crystal packages formed by organic pigments, a result of their nearly planar molecular structures, lead to high crystal lattice energies. researchgate.net

In many this compound pigments, such as C.I. Pigments Yellow 13, 14, and 63, the molecules arrange in inclined, interleaved stacks. researchgate.net This packing allows the ketohydrazonoarylamide groups to lie above and below one another in antiparallel arrangements. researchgate.net While these molecules feature strong intramolecular hydrogen bonding, a characteristic of the bisketohydrazone structure, they lack intermolecular hydrogen bonds, with the molecules being held together primarily by van der Waals forces. researchgate.netresearchgate.net

The planarity of the molecule is a critical factor. The superior performance of C.I. Pigment Yellow 83 is attributed to its crystal structure, where the molecules are more nearly planar than those of C.I. Pigment Yellow 12, 13, and 14. researchgate.net This enhanced planarity and different packing arrangement, which involves simple inclined stacks, are also consistent with its inability to form solid solutions with the other pigments. researchgate.net The slightly lower degree of planarity in C.I. Pigment Yellow 14 compared to C.I. Pigment Yellow 13 may contribute to differences in their coloristic properties, with the better conjugation in PY13 possibly explaining its redder shade and higher tinting strength. sdc.org.uk

Crystal engineering through the formation of mixed crystals, or solid solutions, is a strategy used to manipulate pigment properties. By coupling with a mixture of different acetoacetanilides, a solid solution is formed that can have a unique crystal morphology, leading to desirable shades and durability. google.comgoogle.com For example, the high color strength of mixed crystals like Pigment Yellow 188 (PY12/PY13) and Pigment Yellow 174 (PY13/PY14) is explained by their specific crystal structures, where the mixed crystals adopt the structure of the more planar component (PY13), resulting in enhanced coloristic properties. researchgate.net

Computational Approaches in this compound Crystal Engineering

Computational chemistry has emerged as a powerful tool in the field of crystal engineering, providing valuable insights into the solid-state properties of organic pigments like diarylanilide yellows. These methods allow for the prediction of crystal structures, the assessment of polymorphic stability, and the rationalization of structure-property relationships, guiding the design of new pigments with enhanced performance characteristics.

Lattice Energy Minimizations for Polymorph Prediction and Stability

Lattice energy minimization is a computational technique used to predict the most stable crystal packing arrangement for a given molecule. This method calculates the lattice energy of various hypothetical crystal structures, with the lowest energy structure corresponding to the most stable polymorph. For this compound pigments, this approach has been instrumental in understanding their polymorphic behavior and the factors governing their stability. researchgate.netnih.gov

The crystal structures of several key diarylanilide pigments, including Pigment Yellow 12 (P.Y. 12), Pigment Yellow 13 (P.Y. 13), Pigment Yellow 14 (P.Y. 14), and Pigment Yellow 83 (P.Y. 83), have been determined from X-ray powder diffraction data through the application of lattice energy minimizations. nih.gov This methodology involves generating a multitude of possible crystal packing arrangements and then using force fields to calculate the lattice energy for each, identifying the most energetically favorable structures.

Research has shown that the four aforementioned pigments crystallize in three distinct structures because these arrangements are the most energetically favorable for each specific compound. researchgate.netnih.gov For instance, if P.Y. 13, P.Y. 14, or P.Y. 83 were to adopt a crystal structure analogous to P.Y. 12, it would result in significantly less favorable lattice energies and lower densities. researchgate.net

Interestingly, lattice energy calculations revealed that P.Y. 12 could adopt a structure similar to that of P.Y. 13 with only a slightly less favorable energy. researchgate.netnih.gov This predicted metastable form, designated as the gamma (γ) phase of P.Y. 12, was subsequently confirmed experimentally. researchgate.netnih.gov This successful prediction highlights the power of lattice energy minimization in identifying not only the most stable polymorph but also potentially accessible metastable forms.

Furthermore, computational studies on solid solutions (mixed crystals) have provided a basis for understanding the enhanced properties of certain commercial pigments. researchgate.netnih.gov Calculations predicted that mixed crystals of P.Y. 12 and P.Y. 13 would adopt the P.Y. 13 structure, forcing the P.Y. 12 molecules into a planar conformation and thereby increasing the color strength. researchgate.netnih.gov This was experimentally verified in the commercial product Pigment Yellow 188. researchgate.netnih.gov Similar computational rationales explain the high color strength of other mixed-crystal pigments like Pigment Yellow 174 (P.Y. 13 and P.Y. 14) and Pigment Yellow 176 (P.Y. 13 and P.Y. 83). researchgate.netnih.gov

Table 1: Predicted vs. Experimental Crystal Structures of this compound Pigments

| Pigment | Computationally Predicted Stable Structure Type | Experimentally Observed Structure | Reference |

| Pigment Yellow 12 | Herringbone with twisted biphenyl (B1667301) | Herringbone with twisted biphenyl | nih.gov |

| Pigment Yellow 13 | Layered with planar molecules | Layered with planar molecules | nih.gov |

| Pigment Yellow 14 | Layered with planar molecules | Layered with planar molecules | nih.gov |

| Pigment Yellow 83 | Herringbone with planar molecules | Herringbone with planar molecules | nih.gov |

| Pigment Yellow 12 (metastable) | PY13-type structure | γ-phase (PY13-type structure) | researchgate.netnih.gov |

Correlation between Computational Models and Experimental X-ray Diffraction Data

A crucial aspect of validating computational predictions is the direct comparison with experimental data. In the context of this compound pigments, X-ray diffraction (XRD) is the primary experimental technique for determining crystal structures. The correlation between computationally derived crystal structures and experimental XRD patterns provides a robust confirmation of the theoretical models.

For diarylanilide yellows, crystal structures determined from lattice energy minimizations have been successfully used as starting points for Rietveld refinement against experimental X-ray powder diffraction data. nih.gov Rietveld refinement is a powerful technique that fits a theoretical diffraction pattern, calculated from a model crystal structure, to the entire measured experimental diffraction pattern. The excellent agreement achieved between the calculated and observed powder patterns for pigments like P.Y. 12, P.Y. 13, P.Y. 14, and P.Y. 83 validates the accuracy of the computationally derived structures. researchgate.netnih.gov

The process often involves a synergistic approach. Initially, lattice energy minimizations generate a set of plausible, low-energy crystal structures. These structures are then used to calculate theoretical powder XRD patterns, which are compared to the experimental data to identify the correct structure. Finally, Rietveld refinement is performed to fine-tune the atomic positions, lattice parameters, and other structural details, leading to a highly accurate crystal structure determination. nih.gov

In some cases, the refinement can be carried out by treating the molecules as rigid bodies or by applying constraints to certain geometric parameters. nih.gov However, for some diarylanilide systems, it has been possible to refine all atomic positions individually without any constraints, even for complex structures like P.Y. 12, which has 44 independent non-hydrogen atoms in its asymmetric unit. nih.gov For P.Y. 14, with 23 independent non-hydrogen atoms, it was even possible to refine the individual atomic isotropic temperature factors. nih.gov This level of refinement, achieved through the combination of computational prediction and experimental data, provides a high degree of confidence in the final crystal structures.

The first single-crystal X-ray structure determination for a this compound pigment was reported for C.I. Pigment Yellow 12. researchgate.net This experimental structure confirmed that the molecules exist in the bisketohydrazone tautomeric form and are not planar, features that are consistent with the broader understanding of this class of pigments developed through both spectroscopic and computational methods. researchgate.netsdc.org.uk Such single-crystal data, when available, serve as the ultimate benchmark for validating the results of powder diffraction analysis and computational predictions.

Table 2: Key Crystallographic Findings from Integrated Computational and Experimental Studies

| Pigment | Key Structural Feature | Validation Method | Reference |

| Pigment Yellow 12 | Non-planar molecule, bisketohydrazone form | Single-crystal X-ray diffraction | researchgate.net |

| Pigment Yellow 12 | Herringbone packing of twisted molecules | Lattice energy minimization and Rietveld refinement of powder XRD data | nih.gov |

| Pigment Yellow 13 | Layered structure of planar molecules | Lattice energy minimization and Rietveld refinement of powder XRD data | nih.gov |

| Pigment Yellow 14 | Layered structure of planar molecules | Lattice energy minimization and Rietveld refinement of powder XRD data | nih.gov |

| Pigment Yellow 83 | Herringbone structure of planar molecules | Lattice energy minimization and Rietveld refinement of powder XRD data | nih.gov |

Performance Attributes and Application Specific Research of Diarylanilide Yellow Pigments

Pigmentary Performance Characterization

The utility of Diarylanilide Yellow pigments is defined by a set of key performance indicators that determine their suitability for specific applications. These attributes include their coloring power, stability in various media, and durability against environmental factors.

This compound pigments are recognized for their high tinting strength, which is approximately double that of monoarylide yellow pigments. naturalpigments.com This strong coloring power allows for the use of lower pigment concentrations to achieve the desired color intensity. printwiki.org The opacity of these pigments can be controlled, with different grades offering a range from transparent to highly opaque. printwiki.org For instance, Pigment Yellow 83 is noted for being more opaque and having good tinting strength. naturalpigments.comnaturalpigments.com Transparent grades are particularly valued in printing inks for creating effects like gold shades on metal foil. google.com

| Pigment Family | Relative Tinting Strength | Typical Opacity | Notes |

|---|---|---|---|

| Diarylanilide Yellows | High | Variable (Transparent to Opaque) | Approximately twice the strength of Monoarylides. naturalpigments.com |

| Monoarylide Yellows | Moderate | Generally more transparent | Used as a benchmark for comparison. naturalpigments.com |

| Pigment Yellow 83 | High | More Opaque | A specific high-performance this compound. naturalpigments.comnaturalpigments.com |

A key advantage of Diarylanilide Yellows is their superior solvent and migration resistance compared to monoazo yellow pigments, a property attributed to their higher molecular weight. naturalpigments.comnaturalpigments.com This makes them suitable for applications where bleeding or blooming would be detrimental, such as in plastics and certain types of inks. mfa.org Pigment Yellow 13, for example, demonstrates better solvent and crystallization resistance than Pigment Yellow 12 and exhibits excellent migration resistance. Similarly, Pigment Yellow 14 shows good fastness to solvents and is stable against blooming. Research has shown that microencapsulation with styrene-butyl acrylate copolymers can further enhance solvent migration resistance by 40–60%. smolecule.com

The lightfastness and weatherfastness of this compound pigments can range from fair to excellent, depending on the specific pigment grade and its application. mfa.orgqualitron.net Pigment Yellow 83 is noted for being more lightfast than other diarylide yellows. naturalpigments.comnaturalpigments.com Pigment Yellow 13 is also characterized as having excellent lightfastness and weatherfastness. qualitron.netcymitquimica.com The American Society for Testing and Materials (ASTM) has rated Pigment Yellow 83 with a lightfastness of I (Excellent) in acrylic, oil, and watercolor mediums. naturalpigments.comnaturalpigments.com However, the lightfastness of some variants, like Pigment Yellow 14, is noted to be 1-2 grades lower than that of Pigment Yellow 13.

| Pigment | Lightfastness Rating | Solvent Resistance | Migration Resistance |

|---|---|---|---|

| Pigment Yellow 13 | Good to Excellent qualitron.net | Good, better than PY 12 | Excellent |

| Pigment Yellow 14 | Moderate | Good | Good |

| Pigment Yellow 83 | Excellent (ASTM I) naturalpigments.comnaturalpigments.com | Good naturalpigments.comnaturalpigments.com | Good (Non-bleeding) naturalpigments.comnaturalpigments.com |

Integration and Performance in Diverse Material Systems

The inherent properties of Diarylanilide Yellows make them versatile colorants for a wide array of materials, from liquid printing inks to solid plastics and rubbers.

Diarylanilide Yellows are the most commonly used yellow pigments in printing inks, especially for three- and four-color process printing. wikipedia.orgprintwiki.org Their high tinting strength, transparency, and good resistance properties are highly valued in this sector. nih.gov They contribute to inks with good gloss and are used in lacquers for wrappers and tinplate printing. google.comnih.gov While their small particle size can make achieving desired flow characteristics challenging, modern surface treatments have improved their dispersibility. printwiki.org Pigment Yellow 14 is widely used in water-based, solvent-based, and offset printing inks due to its excellent fluidity.

In the coloration of plastics and rubbers, heat stability and non-bleeding properties are critical. Diarylanilide Yellows are frequently used in materials like PVC, polyolefins (PP, PE), and rubber. mfa.orgnih.gov Their heat resistance is generally considered good for many applications, though it can be a limiting factor. printwiki.org For instance, Pigment Yellow 14 is recommended for processing temperatures below 180°C, as thermal decomposition can occur above 200°C. Pigment Yellow 13 is suitable for rigid PVC and shows good migration resistance, though some tendency to migrate may be observed in plasticized PVC. The higher molecular weight of these pigments contributes to their non-bleeding nature, which is a significant advantage in plastic applications. naturalpigments.com

Table of Compounds

| Pigment Name | Chemical Name |

| Pigment Yellow 12 | 2-[[4-[4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-3-chlorophenyl]-2-chlorophenyl]diazenyl]-3-oxo-N-phenylbutanamide nih.gov |

| Pigment Yellow 13 | 2,2′-[(3,3′-Dichloro[1,1′-biphenyl]-4,4′-diyl)bis(azo)]bis[N-(2,4-dimethylphenyl)-3-oxobutanamide] cymitquimica.com |

| Pigment Yellow 14 | N/A |

| Pigment Yellow 83 | Diarylide Yellow (3,3' dichlorobenzidine (B72168) coupled with acetoacet-4-methoxy-5-chloro-o-anisidide) naturalpigments.comnaturalpigments.com |

| Permanent Yellow HR | Pigment Yellow 83 naturalpigments.comnaturalpigments.com |

Stability and Durability in Paints and Coatings

The performance of a pigment in a paint or coating system is fundamentally linked to its stability and durability under various environmental stresses. This compound pigments are synthetic organic pigments known for their bright, clean shades and are used in a variety of coating applications. sdc.org.uk Their durability is a function of several key properties, including lightfastness, weather resistance, chemical resistance, and thermal stability. These properties are not intrinsic to the pigment molecule alone but are also heavily influenced by the formulation of the coating, including the binder system, additives, and the pigment's particle size. nih.gov

Lightfastness and Weatherability: Lightfastness refers to a pigment's ability to resist fading or changing color upon exposure to light, particularly UV radiation, while weatherability also includes resistance to atmospheric conditions like moisture and temperature fluctuations. nih.gov Diarylanilide yellows generally exhibit a range of lightfastness from moderate to very good. researchgate.net For example, Pigment Yellow 83 (PY 83) is noted for having better lightfastness than other diarylide yellows. semanticscholar.org Research and technical data show that the lightfastness can vary significantly between different diarylanilide pigments and even between different grades of the same pigment. The ASTM (American Society for Testing and Materials) rating for lightfastness in acrylics for PY 83 is I, indicating excellent lightfastness. researchgate.net However, the transparent version of PY 83 has been shown in some tests to have lower lightfastness (equivalent to ASTM III, or fair) compared to more opaque versions. researchgate.net Lightfastness is also dependent on the concentration of the pigment; it is generally better in full strength and can be reduced in very light tints. publications.gc.ca

Weatherability is crucial for exterior coatings, such as in automotive and architectural applications. jpmtr.org Opaque, red-shade versions of Diarylide Yellow PY 83 are often used in industrial paints where very good weatherfastness is required. nih.gov The particle size of the pigment plays a significant role, with research indicating that fastness properties generally improve with increased particle size. This effect is particularly pronounced in pigments with a medium level of fastness, such as C.I. Pigment Yellow 83. nih.gov

Chemical and Solvent Resistance: The binder system of a paint encapsulates the pigment particles, offering a degree of protection against chemical attack. However, the inherent chemical resistance of the pigment itself is vital for long-term durability. This compound pigments, due to their higher molecular weight compared to monoazo pigments, generally offer good to excellent resistance to solvents, acids, and alkalis. semanticscholar.orgresearchgate.net This makes them suitable for applications where the coating may come into contact with various chemicals. For instance, technical data for Pigment Yellow 13 shows excellent resistance (rated 5 out of 5) to water, acid, and alkali. researchgate.net Similarly, Pigment Yellow 83 demonstrates excellent resistance to water, acid, alkali, and mineral spirits. nih.gov This robust chemical resistance prevents bleeding or discoloration of the paint film when exposed to chemical agents.

Thermal Stability: Thermal stability is the pigment's ability to withstand high temperatures without decomposing or changing color. This is particularly important for coatings that are cured at elevated temperatures, such as industrial and powder coatings, or for plastics applications. Diarylanilide pigments are known for their considerable thermal stability. dtu.dk However, there is evidence that they can degrade at temperatures above 200°C (392°F). dtu.dk Technical specifications for Pigment Yellow 13 and Pigment Yellow 83 indicate a heat stability of up to 199°C in paints. nih.govresearchgate.net This makes them suitable for many stoving lacquers and other baked finishes. researchgate.net

The following table summarizes the stability and durability properties of representative this compound pigments based on technical research findings.

Interactive Data Table: Stability Properties of this compound Pigments

| Pigment | C.I. Name | Lightfastness (Masstone, 1-8 Scale) | Chemical Resistance (Water, 1-5 Scale) | Chemical Resistance (Acid, 1-5 Scale) | Chemical Resistance (Alkali, 1-5 Scale) | Heat Stability (in Paints) |

| Diarylide Yellow | PY 13 | 6 | 5 | 5 | 5 | 199°C |

| Diarylide Yellow | PY 83 | 6-7 | 5 | 5 | 5 | 199°C |

Scale for Lightfastness: 8 = Excellent, 1 = Very Poor Scale for Chemical Resistance: 5 = Excellent, 1 = Poor

Dispersion and Aggregation Behavior in Application Media

The coloristic and physical properties of a paint are critically dependent on the quality of the pigment dispersion. A proper dispersion consists of breaking down pigment agglomerates into smaller aggregates and primary particles and ensuring they remain separated and stable within the paint vehicle. This compound pigments, as with other organic pigments, are supplied as powders composed of primary particles, aggregates (clusters of primary particles), and agglomerates (loosely held clusters of aggregates). dtu.dk

Factors Influencing Pigment Dispersion Stability

Achieving a stable dispersion of this compound pigments is a complex process influenced by several interrelated factors, from the inherent properties of the pigment to the chemistry of the surrounding medium.

Pigment Properties: The physical characteristics of the pigment itself are paramount.

Particle Size and Surface Area: Finer primary particles offer higher surface area, which can lead to greater tinting strength but also presents a greater thermodynamic driving force for re-aggregation to minimize surface energy. nih.gov The particle size distribution also plays a role; a narrow distribution is often preferred for achieving optimal color and gloss. jpmtr.org

Surface Chemistry: The surface of an organic pigment like this compound is often non-polar. The compatibility between the pigment surface and the liquid paint vehicle is crucial for good wetting, which is the first step in dispersion where air is displaced from the pigment surface by the liquid medium. Poor wetting leads to inefficient dispersion and a tendency to re-agglomerate. To improve compatibility, especially in water-based systems, surface treatments may be applied to the pigment.

Vehicle Composition: The liquid medium, or vehicle, in which the pigment is dispersed has a profound effect on stability.

Binder/Resin Chemistry: The binder (e.g., acrylic, alkyd, epoxy) must have a strong affinity for the pigment surface. Strong adsorption of the binder molecules onto the pigment particles provides a stabilizing layer (steric stabilization) that physically prevents the particles from getting close enough to aggregate. The chemical nature of the binder and its interaction with the pigment surface is a key factor in dispersion stability.

Solvent System: The solvent's role is to dissolve the binder and adjust the viscosity of the paint. The solvent's polarity and its ability to wet the pigment are important during the initial dispersion phase.

Dispersing Agents (Additives): These are specialized chemical additives designed to facilitate dispersion and prevent aggregation. Dispersants function by adsorbing onto the pigment surface, providing either electrostatic repulsion (in aqueous systems) or steric hindrance (in both aqueous and solvent-based systems) to keep the particles separated. The selection of the correct dispersing agent and its optimal concentration are critical for achieving long-term stability. Polymeric dispersants with multiple anchoring groups are often effective for providing robust, long-term stabilization.

Mechanisms of Pigment Aggregation and its Impact on Performance

Pigment aggregation is the process where primary particles or small aggregates clump together to form larger clusters within the liquid paint. This phenomenon, also known as flocculation, is a primary cause of many paint defects. Flocculation is defined as a comparatively unstable aggregation that may be broken up by applying shear. nih.gov

The primary driving force for aggregation is the van der Waals attraction between pigment particles. These are universal, short-range attractive forces that cause particles to stick together if they are not sufficiently stabilized. To overcome this attraction, a repulsive force must be established. As discussed, this is typically achieved through the adsorption of binders or dispersing agents that create a steric or electrostatic barrier.

If the stabilizing layer is incomplete, is displaced, or collapses due to changes in the system (e.g., solvent evaporation during drying), the attractive van der Waals forces will dominate, leading to aggregation. The specific molecular structure of this compound pigments, which are large, relatively planar molecules, can also contribute to aggregation through intermolecular interactions like π-π stacking if not properly shielded by the binder or dispersant.

The impact of pigment aggregation on the final paint film's performance is significant and almost always detrimental:

Reduced Color Strength: Aggregates behave as larger particles, which are less efficient at scattering and absorbing light compared to finely dispersed primary particles. This results in a weaker, less intense color. jpmtr.org

Loss of Gloss: The presence of large aggregates on the surface of a dried paint film increases surface roughness. This rough surface scatters reflected light diffusely rather than specularly, leading to a significant reduction in gloss.

Changes in Viscosity and Flow: Flocculation can create a network structure of pigment particles within the liquid paint, leading to an increase in viscosity and poor flow characteristics (rheology).

Reduced Durability: Aggregates can act as stress concentration points within the paint film, potentially leading to premature cracking or failure. They can also create porous channels in the film, reducing its resistance to moisture and chemical ingress.

Environmental Fate and Degradation Mechanisms of Diarylanilide Yellow Pigments

Environmental Distribution and Partitioning

The environmental fate of diarylanilide yellow pigments is largely dictated by their distinct physical and chemical properties, particularly their particulate nature and extremely low solubility.

Due to their chemical properties and particulate form, this compound pigments are expected to partition primarily to soil and sediment, which act as the main environmental sinks. canada.capublications.gc.ca These pigments exhibit a high potential for adsorption to soil and sediment particles. oecd.org Quantitative structure-activity relationship (QSAR) models predict high soil organic carbon-water (B12546825) partitioning coefficient (Koc) values, indicating strong sorption. oecd.org This strong adsorption to soil and sediment organic matter and mineral surfaces significantly limits their mobility in the environment. usgs.govnih.gov Consequently, leaching into groundwater is not considered a significant transport pathway. The limited bioavailability of these pigments in soil and sediment is further demonstrated by chronic toxicity studies, where no adverse effects were observed in soil-dwelling and sediment-dwelling organisms even at high concentrations. canada.capublications.gc.ca

This compound pigments are characterized by their extremely low solubility in water. wikipedia.orgmst.dk Measured values for representative pigments fall within the range of 0.35 to 8.1 micrograms per liter (µg/L). oecd.org This poor water solubility is a primary factor limiting their dispersal in aquatic environments and their potential for uptake by aquatic organisms. oecd.orgmst.dk Because they are virtually insoluble, their transport in the dissolved phase in rivers, lakes, and oceans is negligible. mst.dk Instead, any transport in aquatic systems would predominantly occur through the movement of suspended particles to which the pigments are adsorbed. nih.gov Their solubility in n-octanol, a surrogate for fish lipid, is also very low, measured to be between 8.5 and 49.8 µg/L. oecd.org

Table 1: Selected Physical-Chemical Properties of this compound Pigments

| Property | Value Range | Implication for Environmental Fate |

|---|---|---|

| Water Solubility | 0.35 – 8.1 µg/L | Very low mobility in aquatic systems; low bioavailability. oecd.org |

| n-Octanol Solubility | 8.5 – 49.8 µg/L | Low potential for bioaccumulation. oecd.org |

| Log Koc (predicted) | 5.61 – 5.77 | High potential for adsorption to soil and sediment. oecd.org |

| Vapor Pressure | 2.4x10⁻⁵ – 2.9x10⁻⁶ Pa at 25°C | Not expected to be volatile. oecd.org |

The estimated vapor pressures for this compound pigments are very low, ranging from 2.4x10⁻⁵ to 2.9x10⁻⁶ Pascals at 25°C. oecd.org These values indicate that the pigments are not volatile and are not expected to partition significantly into the atmosphere. While fugacity models are sometimes used to predict the environmental distribution of chemicals, their application to diarylanilide pigments is considered uncertain, and the results should be interpreted with caution as the substances may fall outside the model's applicability domain. oecd.org

Biodegradation Pathways and Persistence in Environmental Compartments

Persistence is a key characteristic of this compound pigments, as they are designed to be durable for their technical applications. etad.com This inherent stability translates to a high resistance to environmental degradation.